Cyclooctyl formate
Overview
Description
Cyclooctyl formate is an organic compound with the chemical formula C₉H₁₆O₂. It is an ester formed from cyclooctanol and formic acid. This compound is known for its unique structure, which includes a cyclooctane ring bonded to a formate group. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctyl formate can be synthesized through the reaction of cyclooctene with formic acid. This reaction does not require an added catalyst and proceeds through the following steps:
Reaction: Cyclooctene reacts with formic acid to form this compound.
Separation: The reaction mixture is separated into two phases.
Extraction: this compound is extracted from one of the phases.
Distillation: The extract is combined with the other phase and distilled in an apparatus with a short distillation path.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclooctyl formate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce cyclooctanol and formic acid.
Transesterification: It can react with alcohols to form different esters.
Oxidation and Reduction: These reactions can modify the cyclooctane ring or the formate group.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide solution is commonly used for hydrolysis.
Transesterification: Alcohols such as methanol can be used in the presence of a catalyst.
Major Products:
Hydrolysis: Cyclooctanol and formic acid.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Cyclooctyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: this compound can be used in studies involving esterification and hydrolysis reactions.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It is used in the production of fragrances and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of cyclooctyl formate involves its interaction with various molecular targets. In hydrolysis reactions, the formate group is cleaved, releasing formic acid and cyclooctanol. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .
Comparison with Similar Compounds
Cyclooctyl formate can be compared with other cyclic esters such as:
Cyclohexyl formate: Similar structure but with a six-membered ring.
Cyclopentyl formate: Contains a five-membered ring.
Cyclooctanol: The alcohol precursor to this compound.
Uniqueness: this compound’s eight-membered ring structure provides unique steric and electronic properties, making it distinct from other cyclic esters .
Properties
IUPAC Name |
cyclooctyl formate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-11-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFZBGBFPXQEAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)OC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177836 | |
Record name | Cyclooctyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23263-25-4 | |
Record name | Cyclooctanol, 1-formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23263-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023263254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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